Roxithromycin-d7 is a stable isotope-labeled derivative of roxithromycin, a semi-synthetic macrolide antibiotic. It is primarily used in scientific research, particularly in pharmacokinetic studies and analytical chemistry as an internal standard. Roxithromycin-d7 retains the structural characteristics of its parent compound while incorporating deuterium atoms, which enhances its utility in mass spectrometry and other analytical techniques.
Roxithromycin-d7 is synthesized from roxithromycin through a process that replaces certain hydrogen atoms with deuterium. This compound can be obtained from various suppliers specializing in pharmaceutical reference materials, such as LGC Standards and BenchChem, which provide certified reference materials for research purposes .
The synthesis of roxithromycin-d7 involves the incorporation of deuterium into the roxithromycin molecule. This typically occurs through deuterium exchange reactions where hydrogen atoms are replaced with deuterium. The synthetic routes may vary, but they generally include the following steps:
The synthesis can involve multiple steps, including:
Roxithromycin-d7 has a complex molecular structure characterized by numerous chiral centers, similar to its parent compound. The presence of deuterium alters its physical properties slightly but does not significantly change its biological activity.
Roxithromycin-d7 can undergo various chemical reactions typical for macrolides, including:
Common reagents for these reactions include:
The outcomes of these reactions depend on specific conditions such as temperature, pH, and solvent choice.
Roxithromycin-d7 functions similarly to roxithromycin by inhibiting bacterial protein synthesis. It binds to the 50S subunit of bacterial ribosomes, blocking peptide bond formation and thus preventing bacterial growth.
While specific physical properties such as melting point and boiling point are not extensively documented for roxithromycin-d7, it is generally stored at -20°C to maintain stability .
Key chemical properties include:
These properties make it suitable for various analytical applications.
Roxithromycin-d7 is primarily used in scientific research settings, particularly in:
Its stable isotope labeling allows for precise tracking and quantification in complex biological systems, enhancing research accuracy and reliability .
Roxithromycin-d7 (C41H69D7N2O15) is a deuterium-labeled isotopologue of the antibiotic roxithromycin, where seven hydrogen atoms are replaced by deuterium atoms at the 2-methoxyethoxy side chain moiety. This modification yields a molecular weight of 844.09 g/mol, compared to 837.06 g/mol for the unlabeled compound [1] [4]. The deuterium atoms are specifically incorporated into the methoxyethoxy group attached to the oxime functionality of the erythromycin-derived macrolide core [1] [6]. The compound retains the characteristic 14-membered lactone ring of macrolide antibiotics but features enhanced stability due to isotopic substitution. It typically presents as a white to off-white solid and is classified as a Dangerous Good for transport due to regulatory requirements [1] [4].
Table 1: Structural Properties of Roxithromycin-d7
Property | Value |
---|---|
Molecular Formula | C41H69D7N2O15 |
Molecular Weight | 844.09 g/mol |
Unlabeled CAS Registry No. | 80214-83-1 |
Deuterium Positions | O-CH2-CH2-OCH3 side chain |
Purity Specifications | >95% (HPLC) |
Storage Conditions | -20°C (long-term stability) |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically employed in pharmacological research to create isotopically labeled compounds with enhanced metabolic stability. The carbon-deuterium (C-²H) bond exhibits ~6-10 times greater kinetic stability than the carbon-hydrogen (C-H) bond due to a lower zero-point energy and higher bond dissociation energy [3] [6]. This property reduces the rate of enzymatic cleavage by cytochrome P450 enzymes, thereby extending the metabolic half-life of deuterated compounds without significantly altering their steric properties or target affinity [2] [6].
Roxithromycin-d7 specifically serves as an internal standard in mass spectrometry for quantitative antibiotic analysis. Its near-identical chemical behavior to non-deuterated roxithromycin allows precise tracking in complex biological matrices (e.g., wastewater, tissues), while its distinct mass shift (Δm/z = +7) enables unambiguous identification in LC-MS/MS assays [1] [6]. This application is critical in environmental pharmacology studies tracing antibiotic distribution in ecosystems [6].
Table 2: Key Isotopic Properties of Deuterium in Research
Property | Hydrogen (¹H) | Deuterium (²H) | Significance |
---|---|---|---|
Natural Abundance | 99.98% | 0.015% | Requires synthetic incorporation |
Atomic Mass | 1.0078 u | 2.0141 u | Enables mass spectral differentiation |
Bond Dissociation Energy (C-X) | 413 kJ/mol | 440 kJ/mol | Slows enzymatic oxidation |
Kinetic Isotope Effect | 1.0 | 6–10 | Reduces metabolic degradation rates |
Roxithromycin-d7 derives from roxithromycin, a semisynthetic 14-membered macrolide first patented in 1980 and approved medically in 1987 [3] [8]. The parent compound is synthesized by modifying erythromycin through addition of a [(2-methoxyethoxy)methyl]oxime side chain at the C9 ketone position. This modification enhances acid stability and oral bioavailability compared to erythromycin [3] [10].
Like all macrolides, roxithromycin-d7 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding sterically blocks the peptide exit tunnel, preventing translocation during elongation and terminating polypeptide chain growth [1] [9]. The deuterated variant retains this mechanism but offers unique advantages for research:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5